7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyridinylmethylthio group, and a dihydroimidazo[2,1-c][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a hydrazine moiety and an appropriate aldehyde or ketone can be cyclized to form the imidazo[2,1-c][1,2,4]triazole ring system.
Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where an ethoxyphenyl halide reacts with the imidazo[2,1-c][1,2,4]triazole core in the presence of a base.
Attachment of the Pyridinylmethylthio Group: This step typically involves nucleophilic substitution reactions, where a pyridinylmethylthiol reacts with a suitable leaving group on the imidazo[2,1-c][1,2,4]triazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridinylmethylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazo[2,1-c][1,2,4]triazole core, potentially reducing double bonds or other reducible functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, bases (e.g., sodium hydroxide, potassium carbonate).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[2,1-c][1,2,4]triazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. It may also serve as a ligand in the study of receptor binding and signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole involves its interaction with molecular targets such as enzymes or receptors. The ethoxyphenyl and pyridinylmethylthio groups can facilitate binding to specific sites on proteins, potentially inhibiting or modulating their activity. The imidazo[2,1-c][1,2,4]triazole core may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
- 7-(4-chlorophenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Uniqueness
Compared to similar compounds, 7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in specific applications.
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-(pyridin-3-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-2-24-16-7-5-15(6-8-16)22-10-11-23-17(22)20-21-18(23)25-13-14-4-3-9-19-12-14/h3-9,12H,2,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRBVBCPPZHINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.